Buparlisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action:

- Buparlisib acts as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival. By blocking PI3K, buparlisib disrupts these processes in cancer cells, potentially leading to their death. [Source: National Cancer Institute ]

Areas of Research:

- Breast Cancer: Studies are investigating the effectiveness of buparlisib in combination with other therapies for HER2-negative, advanced or metastatic breast cancer. [Source: National Cancer Institute ]

- Other Solid Tumors: Research is ongoing to evaluate buparlisib's efficacy in treating various solid tumors, including ovarian cancer, endometrial cancer, and gastrointestinal cancers. [Source: American Cancer Society ]

- Clinical Trials: Buparlisib is being actively studied in numerous clinical trials to assess its safety, efficacy, and ideal dosing regimens for different cancers. Clinical trial results can be found on government websites such as .

Important Note:

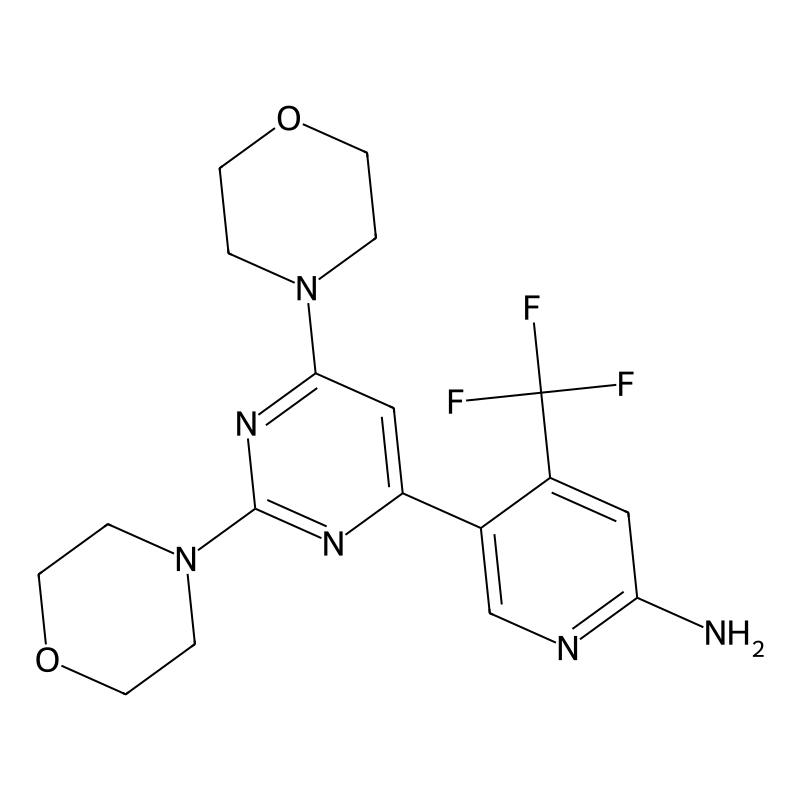

Buparlisib, also known by its developmental code BKM120, is a potent and selective inhibitor of phosphoinositide 3-kinase, specifically targeting all four class I isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It belongs to the family of 2,6-dimorpholinopyrimidine-derived compounds and is recognized for its role in cancer treatment by disrupting the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis . The chemical formula of buparlisib is C₁₈H₂₁F₃N₆O₂, and its IUPAC name is 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine .

Buparlisib acts by inhibiting class I PI3K enzymes. These enzymes play a critical role in the PI3K/AKT signaling pathway, which regulates cell growth and survival. By binding to the ATP-binding site of PI3K enzymes, Buparlisib prevents them from phosphorylating downstream targets, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells [, ].

Clinical trials have identified several potential safety concerns associated with Buparlisib:

- Diarrhea: A frequent side effect experienced by a significant portion of patients.

- Pneumonia: An increased risk of pneumonia has been observed in some studies.

- Hyperglycemia: Buparlisib can elevate blood sugar levels, requiring monitoring and potential medication adjustments.

- Embryo-fetal Toxicity: Buparlisib is contraindicated in pregnancy due to potential harm to the developing fetus.

Buparlisib functions primarily through competitive inhibition of the lipid kinase domain of phosphoinositide 3-kinase by binding to adenosine 5′-triphosphate (ATP) at its active site. This interaction prevents the conversion of phosphatidylinositol 4,5-bisphosphate into phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in cellular signaling pathways that promote growth and survival . Additionally, buparlisib has been shown to interfere with microtubule dynamics, suggesting it may also act as a microtubule-destabilizing agent .

Buparlisib exhibits significant biological activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer types. Its mechanism of action involves antagonizing the PI3K/AKT pathway, which results in reduced cell growth and increased sensitivity to other therapeutic agents. Clinical studies have demonstrated its efficacy in treating solid tumors and hematological malignancies, particularly when combined with other therapies like poly (ADP-ribose) polymerase inhibitors .

Side Effects

The most common side effect observed in clinical trials is hyperglycemia, alongside other potential adverse effects that necessitate careful monitoring during treatment .

The synthesis of buparlisib involves several key steps that typically include the formation of the pyrimidine core followed by the introduction of morpholine groups. A notable method includes:

- Formation of Pyrimidine Core: The initial step involves creating a substituted pyrimidine structure.

- Introduction of Morpholine Groups: The morpholine rings are added through nucleophilic substitution reactions.

- Final Modifications: Trifluoromethyl groups are introduced to enhance the compound's pharmacological properties.

These synthetic routes are designed to ensure high yield and purity while maintaining the compound's bioactive characteristics .

Buparlisib is primarily investigated for its applications in oncology. It has been used in clinical trials targeting various cancers including:

- Breast cancer

- Lung cancer

- Lymphoma

- Solid tumors

- Metastatic cancers

Its ability to penetrate the blood-brain barrier also makes it a candidate for treating central nervous system tumors .

Studies have shown that buparlisib interacts with several molecular targets beyond PI3K, including potential off-target effects on microtubules. This dual mechanism complicates its pharmacodynamics but also opens avenues for combination therapies to enhance therapeutic efficacy while minimizing resistance . The compound's interactions with specific transport proteins such as P-glycoprotein and breast cancer resistance protein have also been evaluated to understand its absorption and distribution characteristics better .

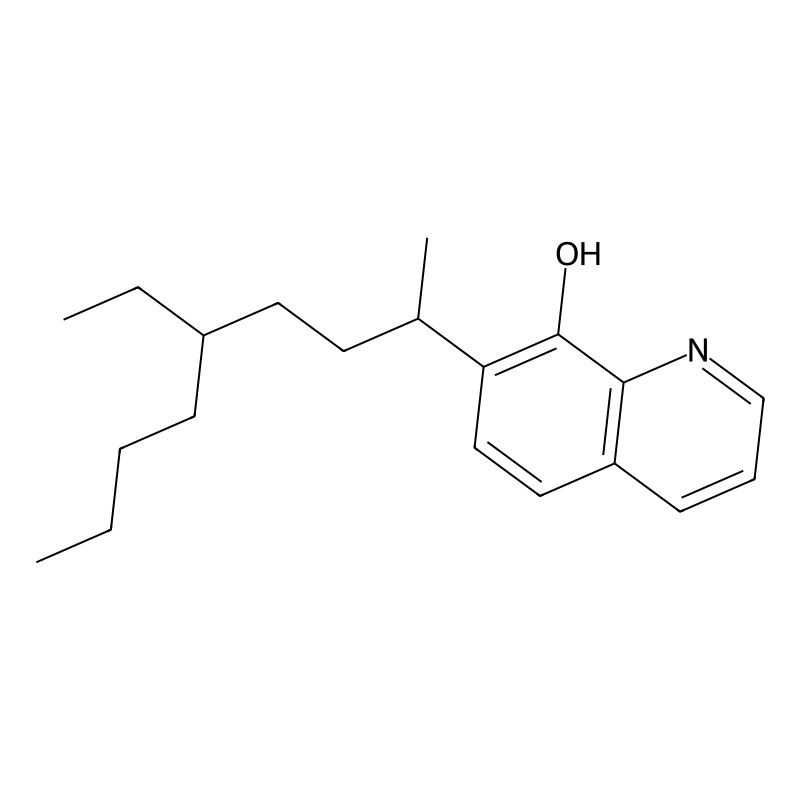

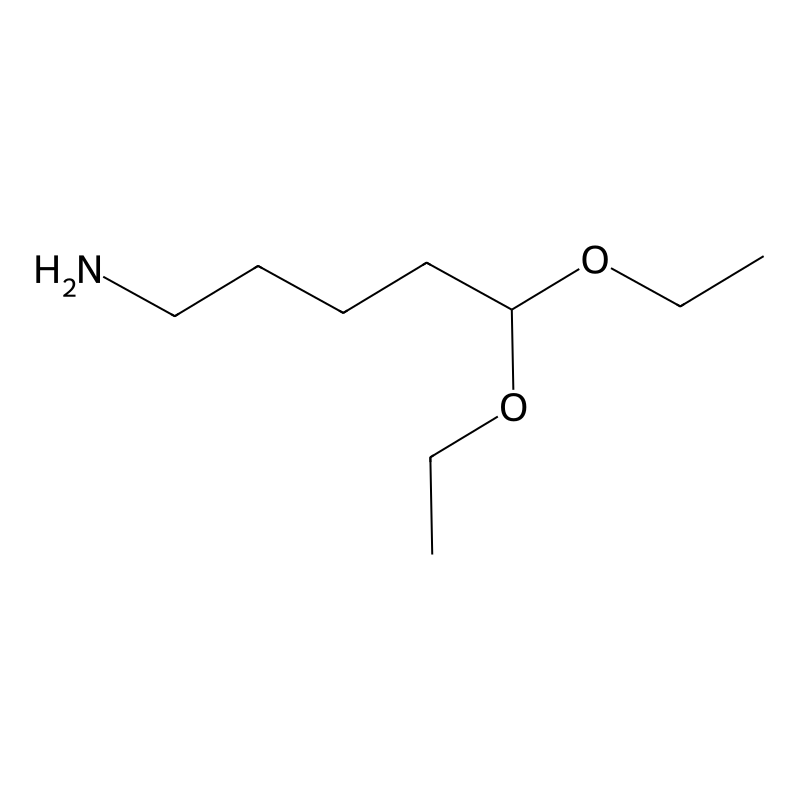

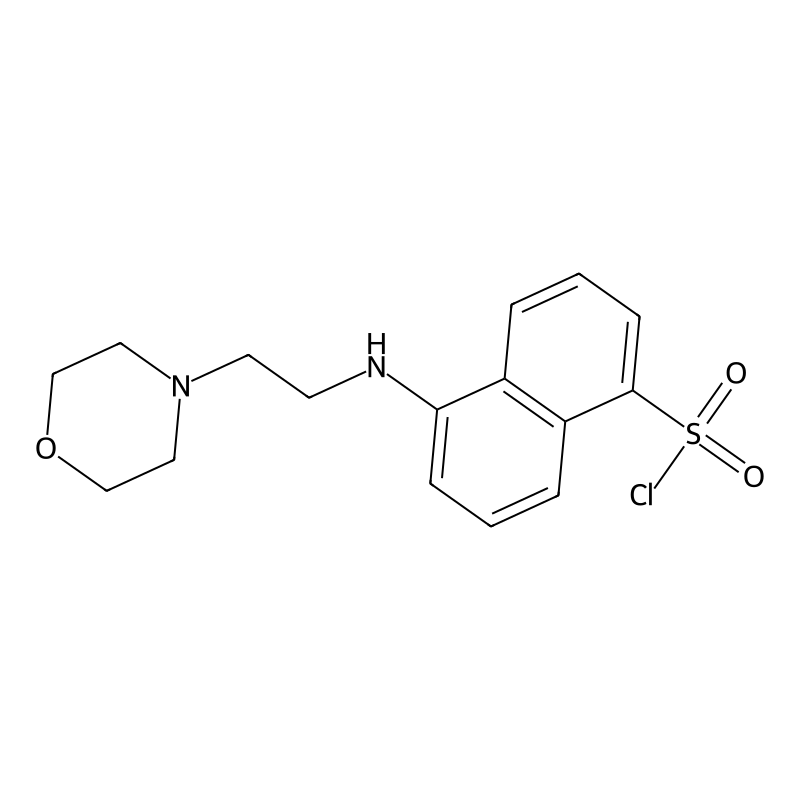

Similar Compounds: Comparison with Other Compounds

Buparlisib shares structural similarities with several other compounds that inhibit the phosphoinositide 3-kinase pathway. Here are some notable examples:

Buparlisib's uniqueness lies in its dual action as both a pan-class I phosphoinositide 3-kinase inhibitor and a microtubule-destabilizing agent. This multifaceted approach may provide advantages in certain therapeutic contexts where traditional single-target inhibitors may fall short.

Buparlisib emerged from systematic efforts to identify potent PI3K inhibitors with improved pharmacokinetic profiles. Novartis spearheaded its discovery through structure-guided optimization of pyrimidine derivatives, aiming to balance target specificity and oral bioavailability. Early preclinical studies demonstrated its pan-PI3K inhibitory activity against class I isoforms (α, β, γ, δ), with half-maximal inhibitory concentrations (IC50) ranging from 52 nM (p110α) to 262 nM (p110γ).

Clinical development progressed rapidly, with Phase I trials confirming its safety and tolerability in advanced solid tumors. However, Phase III trials (BELLE-2, BELLE-3) in hormone receptor-positive breast cancer revealed limited efficacy and significant adverse events, prompting discontinuation of its development in this indication. Subsequent research pivoted to exploring its utility in head and neck squamous cell carcinoma (HNSCC), where it remains under investigation in the Phase III BURAN trial.

Chemical Classification and Nomenclature

Buparlisib belongs to the morpholino-pyrimidine class of compounds, characterized by a central pyrimidine ring substituted with morpholine groups and a trifluoromethylpyridin-2-amine moiety. Its systematic IUPAC name, 5-[2,6-bis(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine, reflects this architecture.

Key Chemical Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁F₃N₆O₂ |

| CAS Registry Number | 944396-07-0 |

| Synonyms | BKM120, NVP-BKM120, AN2025 |

| Molecular Weight | 410.39 g/mol |

As a pan-PI3K inhibitor, it targets ATP-binding pockets of PI3K isoforms, distinguishing it from isoform-selective inhibitors. Its classification as a "small molecule" underscores its synthetic origin and molecular weight (<500 Da), facilitating oral administration.

Structural Identification and Characterization

Synthetic Methodology:

Buparlisib’s synthesis involves a multi-step process, as detailed in patent US9481665B2. Key steps include:

- Coupling Reactions: A Buchwald-Hartwig amination links the pyrimidine core to morpholine substituents.

- Trifluoromethylation: Introduction of the trifluoromethyl group via palladium-catalyzed cross-coupling.

- Purification: Crystallization from dichloromethane/methanol yields the final compound.

Spectroscopic and Crystallographic Data:

- Mass Spectrometry: Electrospray ionization (ESI) confirms the molecular ion peak at m/z 411.2 [M+H]⁺.

- X-ray Crystallography: Co-crystal structures with PI3Kγ (PDB: 3SD5) reveal critical hydrogen bonds between the morpholine oxygen and Val882 residues, stabilizing the inhibitor-enzyme complex.

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) displays signals at δ 8.35 (s, 1H, pyrimidine-H), 7.95 (s, 1H, pyridine-H), and 3.70–3.60 (m, 8H, morpholine-H).

Physicochemical Properties:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.9 |

| Solubility | 170 μM (pH 7.4) |

| pKa | 5.1 |

The compound’s moderate lipophilicity (LogP 2.9) and solubility profile facilitate blood-brain barrier penetration, a feature exploited in glioblastoma trials.

Structural Analogues and Derivatives:

Modifications to Buparlisib’s core structure have yielded derivatives with divergent activities:

- MTD147: Replacing the pyrimidine with pyridine enhances microtubule inhibition while abolishing PI3K activity.

- PQR309: A triazine-based analogue retains pan-PI3K inhibition but eliminates off-target microtubule effects.

These derivatives underscore the structure-activity relationship (SAR) governing Buparlisib’s dual PI3K/microtubule targeting, elucidated through comparative crystallography (PDB: 5M7E).

The retrosynthetic analysis of buparlisib reveals a convergent synthetic strategy that involves the formation of key structural fragments through strategically planned disconnections [1]. The target molecule can be conceptually divided into three main structural components: a central pyrimidine core substituted with two morpholine groups, and a trifluoromethylpyridine-2-amine moiety connected via a carbon-carbon bond [1].

The primary retrosynthetic disconnection occurs at the carbon-carbon bond linking the pyrimidine and pyridine rings, suggesting a cross-coupling approach as the key bond-forming reaction [3] . This disconnection generates two major synthetic intermediates: 2,6-di(morpholin-4-yl)pyrimidin-4-yl boronic acid and 4-bromo-2-(trifluoromethyl)pyridin-2-amine [3] [5].

Synthetic Pathways and Methodologies

Pyrimidine Core Formation

The pyrimidine core construction begins with 2,4,6-trichloropyrimidine as the starting material, which undergoes regioselective nucleophilic substitution with morpholine [5] [6]. The reaction proceeds through a carefully controlled process where morpholine displaces chlorine atoms at specific positions on the pyrimidine ring.

The initial reaction between 2,4,6-trichloropyrimidine and morpholine in acetone at temperatures ranging from 0-20°C yields two regioisomers: 4-(2,6-dichloropyrimidin-4-yl)morpholine as the major product (79% yield) and 4-(4,6-dichloropyrimidin-2-yl)morpholine as the minor product (20% yield) [5]. The regioselectivity is influenced by the electronic properties of the pyrimidine ring, where the 4-position chlorine is more electrophilic due to its proximity to both nitrogen atoms.

Morpholine Integration Strategies

The integration of the second morpholine unit requires carefully optimized reaction conditions to achieve high yields and selectivity [3]. The process employs triethanolamine as the base in dichloromethane solvent, with temperature control being critical for success.

The methodology involves a sequential addition protocol where the first portion of morpholine (1.05 equivalents) is added as a dichloromethane solution at -5°C to 0°C, followed by warming to room temperature for 0.5-2 hours [3]. Subsequently, a second portion of morpholine (1.05 equivalents) is added under similar temperature conditions, with the reaction mixture maintained at room temperature for 1-3 hours to ensure complete conversion.

This approach demonstrates significant advantages over alternative base systems, as triethanolamine reduces the formation of undesired isomers that can result from excess diisopropylethylamine, thereby improving the overall yield of the target intermediate [3].

Trifluoromethylpyridine Coupling Reactions

The final carbon-carbon bond formation utilizes Suzuki-Miyaura cross-coupling methodology to connect the pyrimidine and pyridine fragments [3] [9]. The reaction employs bis(diisopropylphosphine)palladium(II) dichloride as the catalyst, potassium acetate as the base, and dimethyl sulfoxide as the solvent.

The coupling reaction proceeds under mild conditions, with the reaction mixture maintained at 5-15°C for 12-18 hours [3]. The process involves initial formation of the organoborane intermediate through reaction of the dichloropyrimidine with bis(pinacolato)diboron, followed by transmetalation with the palladium catalyst and subsequent reductive elimination to form the desired carbon-carbon bond [9].

Key Intermediates and Reaction Mechanisms

The synthesis of buparlisib involves several key intermediates, each playing a crucial role in the overall synthetic sequence. The primary intermediates include 4-(2,6-dichloropyrimidin-4-yl)morpholine, 2,6-di(morpholin-4-yl)pyrimidin-4-yl boronic acid, and 4-bromo-2-(trifluoromethyl)pyridin-2-amine [3] [5].

The mechanism of pyrimidine substitution proceeds through nucleophilic aromatic substitution, where the morpholine nitrogen attacks the electrophilic carbon bearing the chlorine substituent [10]. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogen atoms, which activate the ring toward nucleophilic attack. The regioselectivity observed in the initial substitution reflects the differential electronic environments of the three chlorine positions.

The Suzuki coupling mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoborane species and reductive elimination to regenerate the catalyst and form the desired product [9]. The mild reaction conditions employed minimize competing side reactions and ensure high selectivity for the desired coupling product.

Process Optimization and Yield Enhancement

Process optimization efforts have focused on maximizing yield while minimizing the formation of regioisomers and side products [3]. Key optimization parameters include temperature control, base selection, solvent systems, and catalyst loading.

Temperature control proves critical in the morpholine substitution reactions, with optimal conditions involving initial cooling to -5°C to 0°C during reagent addition, followed by controlled warming to room temperature [3]. This temperature profile ensures selective substitution while preventing over-reaction and decomposition.

Base selection significantly impacts reaction outcomes, with triethanolamine providing superior results compared to alternative bases such as diisopropylethylamine [3]. The use of triethanolamine reduces the formation of unwanted isomers and improves overall process efficiency.

The implementation of a one-pot methodology for the Suzuki coupling step eliminates the need for isolation of the boronic acid intermediate, thereby reducing synthetic steps and improving overall atom economy [3]. This approach demonstrates yields of 92-94% for the final coupling step, with product purities exceeding 99%.

Alternative Synthetic Routes

Several alternative synthetic approaches have been explored for buparlisib synthesis, each offering distinct advantages and limitations [3]. Alternative routes include different strategies for trifluoromethyl group installation, varied cross-coupling methodologies, and modified pyrimidine construction approaches.

One alternative approach involves the use of different halopyridine coupling partners, which may provide improved reactivity or selectivity under specific reaction conditions [11]. The choice of halide (bromide vs. chloride vs. iodide) can significantly impact reaction rates and yields in cross-coupling reactions.

Modified catalyst systems represent another area of exploration, with various palladium complexes and ligand combinations being investigated for potential improvements in coupling efficiency [9]. Advanced catalyst systems may offer advantages such as reduced catalyst loading, improved functional group tolerance, or enhanced reaction rates.

Alternative pyrimidine construction strategies include approaches that avoid regioselectivity issues inherent in the trichloropyrimidine route [12] [13]. These methods may involve construction of the pyrimidine ring from acyclic precursors or utilization of pre-functionalized pyrimidine starting materials that eliminate the need for selective substitution reactions.

Process intensification approaches, including continuous flow methodologies and microreactor technologies, offer potential advantages for large-scale synthesis [14]. These technologies can provide improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact compared to traditional batch processes.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pharmacology

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3C [HSA:5290 5291 5293] [KO:K00922]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Ando Y, Inada-Inoue M, Mitsuma A, Yoshino T, Ohtsu A, Suenaga N, Sato M, Kakizume T, Robson M, Quadt C, Doi T. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Sci. 2014 Mar;105(3):347-53. doi: 10.1111/cas.12350. Epub 2014 Feb 13. PubMed PMID: 24405565.

3: Liang YC, Wu HG, Xue HJ, Liu Q, Shi LL, Liu T, Wu G. Effects of PI3K inhibitor NVP-BKM120 on acquired resistance to gefitinib of human lung adenocarcinoma H1975 cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Dec;33(6):845-51. doi: 10.1007/s11596-013-1209-5. Epub 2013 Dec 13. PubMed PMID: 24337846.

4: Lonetti A, Antunes IL, Chiarini F, Orsini E, Buontempo F, Ricci F, Tazzari PL, Pagliaro P, Melchionda F, Pession A, Bertaina A, Locatelli F, McCubrey JA, Barata JT, Martelli AM. Activity of the pan-class I phosphoinositide 3-kinase inhibitor NVP-BKM120 in T-cell acute lymphoblastic leukemia. Leukemia. 2013 Nov 6. doi: 10.1038/leu.2013.369. [Epub ahead of print] PubMed PMID: 24310736.

5: Geisthoff UW, Nguyen HL, Hess D. Improvement in hereditary hemorrhagic telangiectasia after treatment with the phosphoinositide 3-kinase inhibitor BKM120. Ann Hematol. 2014 Apr;93(4):703-4. doi: 10.1007/s00277-013-1845-7. Epub 2013 Jul 27. PubMed PMID: 23892886.

6: Rosich L, Saborit-Villarroya I, López-Guerra M, Xargay-Torrent S, Montraveta A, Aymerich M, Villamor N, Campo E, Pérez-Galán P, Roué G, Colomer D. The phosphatidylinositol-3-kinase inhibitor NVP-BKM120 overcomes resistance signals derived from microenvironment by regulating the Akt/FoxO3a/Bim axis in chronic lymphocytic leukemia cells. Haematologica. 2013 Nov;98(11):1739-47. doi: 10.3324/haematol.2013.088849. Epub 2013 Jul 12. PubMed PMID: 23850807; PubMed Central PMCID: PMC3815175.

7: Zang C, Eucker J, Liu H, Coordes A, Lenarz M, Possinger K, Scholz CW. Inhibition of pan-class I phosphatidyl-inositol-3-kinase by NVP-BKM120 effectively blocks proliferation and induces cell death in diffuse large B-cell lymphoma. Leuk Lymphoma. 2014 Feb;55(2):425-34. doi: 10.3109/10428194.2013.806800. Epub 2013 Jul 25. PubMed PMID: 23721513.

8: Ren H, Zhao L, Li Y, Yue P, Deng X, Owonikoko TK, Chen M, Khuri FR, Sun SY. The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis. Cancer Lett. 2013 Sep 28;338(2):229-38. doi: 10.1016/j.canlet.2013.03.032. Epub 2013 Apr 2. PubMed PMID: 23562472; PubMed Central PMCID: PMC3750077.

9: Kirstein MM, Boukouris AE, Pothiraju D, Buitrago-Molina LE, Marhenke S, Schütt J, Orlik J, Kühnel F, Hegermann J, Manns MP, Vogel A. Activity of the mTOR inhibitor RAD001, the dual mTOR and PI3-kinase inhibitor BEZ235 and the PI3-kinase inhibitor BKM120 in hepatocellular carcinoma. Liver Int. 2013 May;33(5):780-93. doi: 10.1111/liv.12126. Epub 2013 Mar 15. PubMed PMID: 23489999.

10: Amrein L, Shawi M, Grenier J, Aloyz R, Panasci L. The phosphatidylinositol-3 kinase I inhibitor BKM120 induces cell death in B-chronic lymphocytic leukemia cells in vitro. Int J Cancer. 2013 Jul;133(1):247-52. doi: 10.1002/ijc.27989. Epub 2013 Jan 15. PubMed PMID: 23238639; PubMed Central PMCID: PMC3847963.